molecular formula C14H16O4P2 B1330696 Ethane-1,2-diylbis(phenylphosphinic acid) CAS No. 1089-77-6

Ethane-1,2-diylbis(phenylphosphinic acid)

Cat. No. B1330696
CAS RN: 1089-77-6
M. Wt: 310.22 g/mol
InChI Key: FYLYSEXHKNLCOF-UHFFFAOYSA-N
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Description

Ethane-1,2-diylbis(phenylphosphinic acid) is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms within an organic framework. The specific structure of ethane-1,2-diylbis(phenylphosphinic acid) includes a two-carbon ethane backbone with each carbon atom bonded to a phenyl group through a phosphinic acid moiety.

Synthesis Analysis

The synthesis of related phosphine compounds often involves the use of 1,2-bis(dichlorophosphino)ethane as a key intermediate. For instance, the synthesis of 1,2-bis(dimethylphosphino)ethane, 1,2-bis(diethylphosphino)ethane, and 1,2-bis(dicyclohexylphosphino)ethane has been reported to proceed via the reaction of 1,2-bis(dichlorophosphino)ethane with the appropriate Grignard reagent . Similarly, the synthesis of 1,2-bis(dibenzophospholyl-1)ethane was achieved by coupling 2,2'-dilithiobiphenyl with 1,2-bis(dichlorophosphino)ethane . These methods suggest that the synthesis of ethane-1,2-diylbis(phenylphosphinic acid) could potentially follow a similar pathway, starting from dichlorophosphino precursors and involving organometallic reagents.

Molecular Structure Analysis

The molecular structure of related phosphine compounds has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, 1,2-bis(dibenzophospholyl-1)ethane was shown to crystallize in the space group P21/c with specific lattice constants, and its structure was further confirmed by X-ray crystallography . Another compound, 1,2-bis(2,6-dimethylphenylphosphino)ethane, crystallized in the triclinic space group P-1, with its structure characterized by NMR and single-crystal X-ray analysis . These studies provide a precedent for the detailed structural analysis of ethane-1,2-diylbis(phenylphosphinic acid), which would likely reveal the spatial arrangement of the phenyl groups and the conformation of the ethane backbone.

Chemical Reactions Analysis

Phosphine ligands, such as those related to ethane-1,2-diylbis(phenylphosphinic acid), are known to participate in various chemical reactions, particularly as ligands in metal complexes. For instance, 1,2-bis(dibenzophospholyl-1)ethane was reported to form a bis[chlorogold(I)] complex, indicating its ability to coordinate to metals . Additionally, a novel P-chirogenic diphosphine ligand was synthesized and used in rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation, demonstrating the utility of such ligands in catalysis . These examples suggest that ethane-1,2-diylbis(phenylphosphinic acid) could also exhibit interesting reactivity in coordination chemistry and catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphine compounds are influenced by their molecular structure. For example, the phosphines produced in the synthesis of 1,2-bis(dimethylphosphino)ethane and related compounds were described as moderately sensitive to air but not spontaneously inflammable . The fluorescence spectra of polymers derived from phenyl ethane 1,2-diol, a related compound, showed emission in the visible range, indicating potential applications in materials science . The synthesis of 1,2-bis(3,4-Di: methyl-phenyl) ethane was characterized by high recovery and mild conditions, which could be relevant for the synthesis and handling of ethane-1,2-diylbis(phenylphosphinic acid) . These properties are crucial for the practical application and manipulation of these compounds in various fields.

Scientific Research Applications

Crystallography

  • Summary of the application : Ethane-1,2-diylbis(phenylphosphinic acid) is used in crystallography for the study of crystal structures .
  • Methods of application : The compound is used in the formation of crystals, which are then studied using X-ray diffraction techniques .
  • Results or outcomes : The studies have resulted in detailed descriptions of the crystal structures, including atomic coordinates and displacement parameters .

Material Science

  • Summary of the application : The compound is used in material science for the synthesis of new materials .
  • Methods of application : It is used as a precursor in the synthesis of new materials .
  • Results or outcomes : The synthesis results in new materials with unique properties .

Biological Applications

  • Summary of the application : Phosphinic acids and derivatives, including Ethane-1,2-diylbis(phenylphosphinic acid), have been identified as bioisosteric groups .
  • Methods of application : These compounds are used in the design of new medicines or crop protection chemicals to improve efficacy and selectivity or to modify the sensitivity to metabolic transformations .
  • Results or outcomes : The use of these compounds has led to the development of drug candidates with improved potency or selectivity, altered physical properties (p K a, solubility), and changed metabolic transformation .

Synthesis of Sterically Encumbered Compounds

  • Summary of the application : Ethane-1,2-diylbis(phenylphosphinic acid) is used in the synthesis of sterically encumbered compounds .
  • Methods of application : The compound is used as a precursor in the synthesis of these compounds .
  • Results or outcomes : The synthesis results in sterically encumbered compounds .

Crystal Structure Analysis

  • Specific scientific field : Crystallography
  • Summary of the application : Ethane-1,2-diylbis(phenylphosphinic acid) can be used in the study of crystal structures .
  • Methods of application : The compound is used in the formation of crystals, which are then analyzed using X-ray diffraction techniques .
  • Results or outcomes : The studies have resulted in detailed descriptions of the crystal structures, including atomic coordinates and displacement parameters .

Synthesis of Bioactive Compounds

  • Specific scientific field : Biochemistry
  • Summary of the application : Phosphinic acids and derivatives, including Ethane-1,2-diylbis(phenylphosphinic acid), have been identified as bioisosteric groups .
  • Methods of application : These compounds are used in the design of new medicines or crop protection chemicals to improve efficacy and selectivity or to modify the sensitivity to metabolic transformations .
  • Results or outcomes : The use of these compounds has led to the development of drug candidates with improved potency or selectivity, altered physical properties (p K a, solubility), and changed metabolic transformation .

Safety And Hazards

The safety and hazards of Ethane-1,2-diylbis(phenylphosphinic acid) are important to consider. The compound has a signal word of “Warning” and has hazard statements including H302, H315, H319, and H335 . More detailed information about the safety and hazards can be found in the referenced material .

properties

IUPAC Name

2-[hydroxy(phenyl)phosphoryl]ethyl-phenylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4P2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYSEXHKNLCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCP(=O)(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324863
Record name NSC407882
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethane-1,2-diylbis(phenylphosphinic acid)

CAS RN

1089-77-6
Record name NSC407882
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC407882
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Bitam, A Elbahnsi, G Creste, I Pranke, B Chevalier… - Scientific Reports, 2021 - nature.com
C407 is a compound that corrects the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein carrying the p.Phe508del (F508del) mutation. We investigated the …
Number of citations: 8 www.nature.com

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